molecular formula C22H35NO3 B1667382 Arachidonylethanolamide CAS No. 94421-68-8

Arachidonylethanolamide

Numéro de catalogue B1667382
Numéro CAS: 94421-68-8
Poids moléculaire: 347.5 g/mol
Clé InChI: LIGWYLOEDYSMTP-DOFZRALJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arachidonylethanolamide, also known as Anandamide, is an endogenous cannabinoid neurotransmitter. It is an arachidonic acid derivative that acts as an endogenous ligand for the CB cannabinoid receptor and the VR1 vanilloid receptor . It inhibits calcium currents in neuroblastomas and neurons, activates the MAP kinase signaling pathway, and inhibits proliferation and induces apoptosis of lymphocytes and human breast cancer cells .


Synthesis Analysis

Arachidonylethanolamide is synthesized in the brain and functions as an endogenous ligand of the cannabinoid receptor . It is synthesized via a two-enzyme process. First, a novel phospholipid (N-arachidonylphosphatidylethanolamine) is formed by a calcium-dependent transacylase. This lipid is a substrate for a phosphodiesterase of the phospholipase D type which releases Arachidonylethanolamide .


Molecular Structure Analysis

The empirical formula of Arachidonylethanolamide is C22H37NO2 and it has a molecular weight of 347.53 . The structure of Arachidonylethanolamide was found to be predominantly linear with a seven-atom ring of the ethanolamine group having a hydrogen bond which stabilizes the molecule .


Chemical Reactions Analysis

The conformational properties of Arachidonylethanolamide were analyzed by the combined use of NMR experimental results plus molecular simulations . The vinylic group present has a cis conformation in solution. The terminal chain has a linear conformation and undergoes isotropic fast motion typical of this structure .


Physical And Chemical Properties Analysis

Arachidonylethanolamide is an oil with a color ranging from colorless to light yellow . It is soluble in ethanol and has a density of 0.92 g/mL at 25 °C .

Applications De Recherche Scientifique

Pain Management

In the field of analgesia, anandamide has been studied for its ability to manage pain, including acute, neuropathic, and inflammatory pain . It acts on cannabinoid receptors to provide relief from discomfort and has potential applications in treating conditions like fibromyalgia and migraines .

Appetite and Metabolism

Anandamide is involved in regulating appetite and metabolism. It can stimulate appetite and is being researched for its implications in eating disorders and weight management . Its role in the endocannabinoid system suggests it may help in understanding obesity and developing treatments .

Cancer Research

Scientific studies have explored anandamide’s potential in cancer research, particularly its effects on apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. It has been observed to induce apoptosis in breast cancer cells, which could lead to new therapeutic approaches .

Immune System Modulation

Anandamide has immunomodulatory properties, influencing the immune system by acting on cannabinoid receptors present in immune cells. This has implications for research into autoimmune diseases and allergies, where modulating the immune response can be beneficial .

Stress and Anxiety Reduction

Research into anandamide’s impact on stress and anxiety has shown that it may have anxiolytic effects. By interacting with cannabinoid receptors, anandamide can potentially regulate stress responses and mood, offering a pathway for developing treatments for anxiety disorders .

Mécanisme D'action

Target of Action

Anandamide primarily targets the cannabinoid receptors CB1 and CB2 , and the vanilloid TRPV1 receptor . The CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more common in peripheral tissues, including immune cells . The TRPV1 receptor is a non-selective cation channel expressed ubiquitously in all tissues .

Mode of Action

Anandamide interacts with its targets by binding to these receptors, which results in the modulation of neurotransmitter release and neuronal activity . This binding initiates G-protein signaling, which in turn triggers a number of biological pathways .

Biochemical Pathways

Anandamide is synthesized from arachidonic acid-containing membrane lipids. The synthesis involves the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE). The release of Anandamide from this composite molecule is accomplished by a series of phospholipases .

The signaling initiated by Anandamide involves a diverse set of biological results, including modulation of sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .

Pharmacokinetics

The in vivo concentration of Anandamide is maintained through the relative rates of synthesis and degradation, but also through a less common storage system, designed to meet high demand on short notice . .

Result of Action

The molecular and cellular effects of Anandamide’s action are primarily related to its role as a neurotransmitter. It modulates the release of other neurotransmitters, playing a critical role in processes like mood regulation, pain perception, and appetite . It also has a role in maintaining neuronal function and synaptic transmission, suggesting Anandamide’s impact on neurotransmitter release and synaptic plasticity .

Action Environment

These factors might threaten the integrity of brain homeostasis, indicating that the correct functioning of the endocannabinoid system is imperative for maintaining mental health .

Orientations Futures

While there is some evidence to support the hypothesis that Arachidonylethanolamide is synthesized in the brain and functions as an endogenous ligand of the cannabinoid receptor, several important questions remain to be answered . These include whether the concentrations of Arachidonylethanolamide synthesized by cells are sufficient to support a signaling role in the brain .

Propriétés

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017453
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Anandamide

CAS RN

94421-68-8
Record name Anandamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anandamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANANDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arachidonylethanolamide
Reactant of Route 2
Reactant of Route 2
Arachidonylethanolamide
Reactant of Route 3
Reactant of Route 3
Arachidonylethanolamide
Reactant of Route 4
Reactant of Route 4
Arachidonylethanolamide
Reactant of Route 5
Reactant of Route 5
Arachidonylethanolamide
Reactant of Route 6
Reactant of Route 6
Arachidonylethanolamide

Q & A

Q1: What is the primary target of Arachidonylethanolamide?

A1: Arachidonylethanolamide primarily acts as an agonist at cannabinoid receptors, specifically the CB1 receptor found predominantly in the central nervous system and the CB2 receptor found primarily in the peripheral nervous system and immune cells. [, , ]

Q2: How does Arachidonylethanolamide binding to CB1 receptors affect neuronal activity?

A2: Arachidonylethanolamide binding to presynaptic CB1 receptors inhibits the release of neurotransmitters like GABA and glutamate, thereby modulating synaptic transmission and neuronal excitability. []

Q3: Does Arachidonylethanolamide interact with targets other than cannabinoid receptors?

A3: Yes, research suggests Arachidonylethanolamide can also interact with vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in pain perception, and potentially with 5-hydroxytryptamine (5-HT) receptors. [, ]

Q4: What are the downstream effects of Arachidonylethanolamide binding to its targets?

A4: Arachidonylethanolamide exerts a variety of effects, including modulation of pain perception, appetite regulation, influence on mood and anxiety, and potential roles in learning and memory. [, ]

Q5: What is the molecular formula and weight of Arachidonylethanolamide?

A5: The molecular formula of Arachidonylethanolamide is C22H37NO2, and its molecular weight is 347.53 g/mol.

Q6: Is there spectroscopic data available for Arachidonylethanolamide?

A6: Yes, Arachidonylethanolamide has been characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and identify characteristic peaks. []

Q7: How stable is Arachidonylethanolamide under different conditions?

A7: Arachidonylethanolamide is susceptible to degradation by enzymes like Fatty Acid Amide Hydrolase (FAAH). Its stability can be affected by factors like temperature, pH, and the presence of enzymes or oxidizing agents. [, ]

Q8: Are there strategies to enhance the stability of Arachidonylethanolamide?

A8: Researchers have explored using techniques like encapsulation in liposomes or nanoparticles, complexation with cyclodextrins, and the development of more stable analogues to improve Arachidonylethanolamide stability. []

Q9: What is the role of the arachidonoyl tail in Arachidonylethanolamide's activity?

A10: The arachidonoyl tail, with its specific length and unsaturation pattern, is crucial for Arachidonylethanolamide's interaction with cannabinoid receptors. Replacing it with other fatty acid tails generally results in reduced affinity. []

Q10: Have researchers developed Arachidonylethanolamide analogues with improved properties?

A11: Yes, several Arachidonylethanolamide analogues, such as (R)-methanandamide, have been synthesized to enhance metabolic stability, increase potency, or improve selectivity for specific cannabinoid receptor subtypes. [, , ]

Q11: How does the formulation of Arachidonylethanolamide impact its stability and delivery?

A12: The choice of solvent, excipients, and delivery system (e.g., solutions, emulsions, nanoparticles) can significantly influence Arachidonylethanolamide stability, solubility, and its ability to reach target tissues. []

Q12: How is Arachidonylethanolamide metabolized in the body?

A13: Arachidonylethanolamide is primarily metabolized by FAAH, which hydrolyzes it into arachidonic acid and ethanolamine. Other enzymes, like cyclooxygenase-2 (COX-2), can also contribute to its metabolism. [, , ]

Q13: What is the duration of action of Arachidonylethanolamide?

A14: Arachidonylethanolamide has a relatively short duration of action due to its rapid enzymatic degradation. This necessitates the development of strategies to prolong its effects for therapeutic applications. [, ]

Q14: What are some in vitro models used to study Arachidonylethanolamide's effects?

A15: Cell lines expressing cannabinoid receptors, such as N18TG2 neuroblastoma cells, are used to investigate Arachidonylethanolamide's effects on signaling pathways, receptor binding, and cellular responses. [, ]

Q15: What animal models have been employed to study Arachidonylethanolamide's effects?

A16: Rodent models have been widely used to explore Arachidonylethanolamide's effects on pain, anxiety, motor activity, and other physiological processes. [, , ]

Q16: What is known about the toxicity profile of Arachidonylethanolamide?

A16: While Arachidonylethanolamide is generally well-tolerated in preclinical studies, further research is needed to fully characterize its potential toxicity and long-term effects in humans.

Q17: What strategies are being explored to improve Arachidonylethanolamide delivery to target tissues?

A18: Researchers are investigating targeted drug delivery systems, such as nanoparticles conjugated with ligands specific to receptors on target cells, to enhance Arachidonylethanolamide delivery and minimize off-target effects. []

Q18: What analytical techniques are commonly employed to quantify Arachidonylethanolamide levels?

A19: Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific technique widely used for quantifying Arachidonylethanolamide and other endocannabinoids in biological samples. [, ]

Q19: What resources are available to facilitate research on Arachidonylethanolamide?

A19: Public databases like PubChem and ChEMBL provide information on Arachidonylethanolamide's chemical properties, while resources like the International Cannabinoid Research Society (ICRS) foster collaboration and knowledge sharing among scientists in the field.

Q20: When was Arachidonylethanolamide first discovered?

A21: Arachidonylethanolamide was first isolated and characterized from porcine brain in 1992 by Raphael Mechoulam and his team. []

Q21: What are some key milestones in the research on Arachidonylethanolamide?

A21: Key milestones include the discovery of Arachidonylethanolamide as an endogenous cannabinoid receptor ligand, the identification of FAAH as its primary metabolizing enzyme, and the development of potent and selective inhibitors of FAAH.

Q22: What other research areas intersect with the study of Arachidonylethanolamide?

A22: Research on Arachidonylethanolamide intersects with fields like neuroscience, immunology, pain research, and drug discovery, fostering collaborations and leading to a more comprehensive understanding of its physiological and therapeutic potential.

Q23: How does Arachidonylethanolamide affect intestinal motility?

A24: Arachidonylethanolamide inhibits intestinal motility in mice by activating CB1 receptors, as evidenced by the ability of the CB1 antagonist SR141716A to prevent this effect. []

Q24: What is the role of Arachidonylethanolamide in the context of alcohol-related behaviors?

A25: Research suggests that chronic alcohol consumption can lead to downregulation of CB1 receptor function, potentially due to persistent stimulation by increased levels of endocannabinoids like Arachidonylethanolamide. This highlights the complex interplay between the endocannabinoid system and alcohol's effects on the brain. []

Q25: Can Arachidonylethanolamide influence immune function?

A26: Studies using mouse splenocytes indicate that Arachidonylethanolamide might modulate immune responses, although its effects appear to be less pronounced than those of 2-arachidonoylglycerol. []

Q26: Does Arachidonylethanolamide play a role in sperm function?

A27: Research in sea urchins suggests that Arachidonylethanolamide can inhibit sperm fertilizing capacity by blocking the acrosome reaction, a crucial step in fertilization. This effect appears to be mediated through cannabinoid receptors present on sperm cells. []

Q27: Can Arachidonylethanolamide influence intraocular pressure?

A28: Studies in rabbits have shown that topical application of Arachidonylethanolamide can decrease intraocular pressure, suggesting its potential as a therapeutic target for glaucoma. [, ]

Q28: How does Arachidonylethanolamide compare to other putative endocannabinoids in terms of stability and effects on intraocular pressure?

A29: Noladin ether, another putative endocannabinoid, exhibits greater enzymatic stability compared to Arachidonylethanolamide and 2-arachidonoylglycerol in ocular tissues. This difference in stability might contribute to their distinct effects on intraocular pressure. []

Q29: What is the significance of Arachidonylethanolamide in the context of clinical endocannabinoid deficiency?

A30: The clinical endocannabinoid deficiency theory proposes that conditions like migraine, fibromyalgia, and irritable bowel syndrome might arise from an underlying deficiency in endocannabinoid tone, which includes levels of Arachidonylethanolamide and 2-arachidonoylglycerol. This theory suggests that restoring endocannabinoid tone could have therapeutic benefits in these conditions. []

Q30: Does Arachidonylethanolamide play a role in glioma cell death?

A31: Research indicates that Arachidonylethanolamide can induce apoptosis (programmed cell death) in glioma cells, primarily through its interaction with the vanilloid receptor 1 (TRPV1). This finding highlights a potential avenue for developing novel glioma therapies. []

Q31: How do levels of Arachidonylethanolamide differ in CB1 knockout mice?

A32: Studies using CB1 knockout mice have revealed lower levels of Arachidonylethanolamide in specific brain regions, suggesting a potential regulatory relationship between CB1 receptor activity and Arachidonylethanolamide biosynthesis. []

Q32: Can Arachidonylethanolamide affect the activity of cytochrome P450 enzymes?

A33: Studies in rats have demonstrated that repeated administration of (R)-(+)-methanandamide, a synthetic analogue of Arachidonylethanolamide, can inhibit the activity of the cytochrome P450 enzyme CYP2D2, indicating potential drug-drug interactions. [, ]

Q33: What is the role of astrocytes in Arachidonylethanolamide production?

A34: Research has shown that astrocytes, a type of glial cell in the brain, can produce Arachidonylethanolamide and other acylethanolamides, suggesting a potential role for these cells in regulating endocannabinoid signaling. []

Q34: How does Arachidonylethanolamide contribute to our understanding of membrane signaling?

A35: Arachidonylethanolamide's ability to interact with both cannabinoid receptors and membrane lipids highlights the intricate relationship between these components in cellular signaling. Its study provides insights into the dynamic nature of membrane structure and function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.